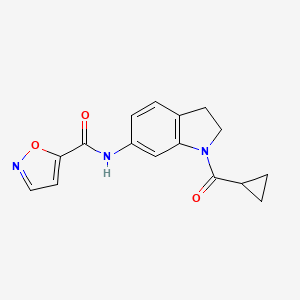
N-(1-(cyclopropanecarbonyl)indolin-6-yl)isoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds structurally related to "N-(1-(cyclopropanecarbonyl)indolin-6-yl)isoxazole-5-carboxamide" often involves intricate synthetic routes that incorporate cyclopropane moieties and isoxazole rings. For instance, McLaughlin et al. (2016) describe the synthesis and characterization of a compound where a bioisosteric replacement of an indazole ring with a pyrazole core is performed, illustrating the complexity involved in synthesizing such molecules (McLaughlin et al., 2016). Although not directly related to the compound , this study highlights the synthetic challenges and methodologies that might be applicable in creating structurally complex molecules involving cyclopropane and isoxazole functionalities.
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" often features a combination of cyclic and heterocyclic frameworks, which contribute to their unique chemical and physical properties. For example, the synthesis and crystal structure determination of related compounds reveal intricate molecular arrangements and bond formations critical to understanding the compound's behavior and reactivity (Lu et al., 2021).
Chemical Reactions and Properties
The chemical reactions involving "this compound" and its analogs can be diverse, given the reactive nature of both the cyclopropane and isoxazole groups. For example, Abele et al. (1999) discuss the synthesis, crystal structures, and modeling of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, showcasing the potential reactivity and applications of cyclopropane-containing compounds (Abele et al., 1999).
科学的研究の応用
Anticancer Activity
A study highlighted the synthesis of novel pyrazole–indole hybrids, demonstrating significant antitumor activity against various human cancer cell lines, including colorectal, breast, liver, and lung cancers. Compounds within this series showed promising cytotoxicity, comparable or superior to standard anticancer drugs, indicating their potential as anticancer agents (Hassan et al., 2021).
Immunomodulatory Properties
Research on isoxazole derivatives like HWA 486 revealed disease-modifying actions in adjuvant arthritis of rats, showcasing properties akin to immunosuppressive agents. These compounds exhibited the ability to prevent disease onset and reduce inflammation, underscoring their potential in treating autoimmune diseases (Bartlett & Schleyerbach, 1985).
Antimicrobial and Anticancer Evaluation
Indole-pyrimidine hybrids, bearing N-cyclopropyl modifications, were synthesized and evaluated for their in vitro anticancer and antimicrobial activities. Certain derivatives demonstrated significant growth inhibition against cancer cell lines and potent antimicrobial activity, highlighting the role of substituents on the pyrimidine ring in determining biological activity (Gokhale et al., 2017).
Photophysical Properties
A study focusing on the synthesis of fluorescent indole derivatives from β-brominated dehydroamino acids and their interaction with fluoride ions revealed significant spectral changes upon ion addition. This property suggests their utility as selective fluorescent probes for detecting fluoride ions in various environments (Pereira et al., 2010).
Tubulin Polymerization Inhibitors
Research on indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides uncovered potent antiproliferative activity against a range of cancer cell lines by inhibiting tubulin polymerization. These compounds displayed significant cytotoxicity and could serve as scaffolds for designing novel microtubule targeting agents (Kazan et al., 2019).
Anti-inflammatory Activity
Indole derivatives were synthesized and evaluated for their anti-inflammatory activity, with some compounds showing promising results comparable to traditional anti-inflammatory drugs but with lower ulcerogenic liability. This suggests their potential as safer anti-inflammatory agents (Verma et al., 1994).
作用機序
Target of Action
It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways. The downstream effects of these influences would depend on the specific pathways involved and the biological context.
Result of Action
Given the variety of biological activities associated with indole derivatives , it can be inferred that this compound may have a range of potential effects at the molecular and cellular levels.
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-15(14-5-7-17-22-14)18-12-4-3-10-6-8-19(13(10)9-12)16(21)11-1-2-11/h3-5,7,9,11H,1-2,6,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTVNRGGWDUCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one](/img/structure/B2497209.png)
![3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2497211.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2497212.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2497215.png)
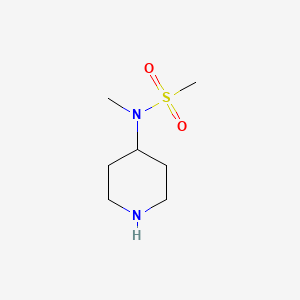
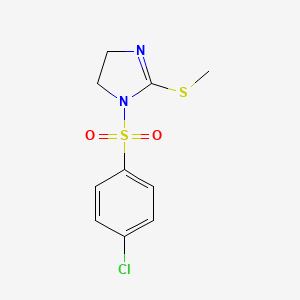
![(Z)-ethyl 5-oxo-1-phenethyl-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2497218.png)
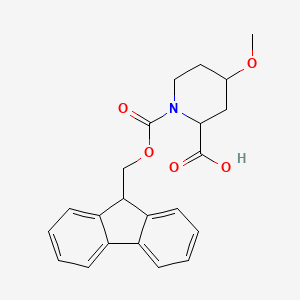
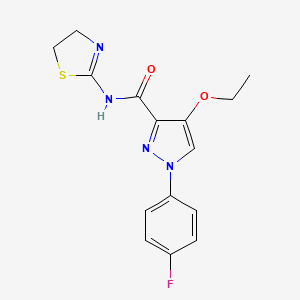
![N-(2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2497226.png)
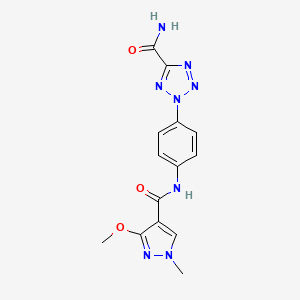
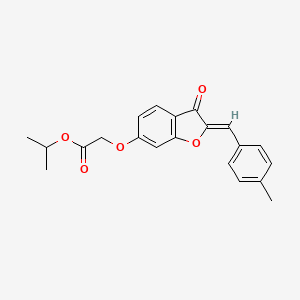
![3-[(2-Methoxyethoxy)methyl]aniline](/img/structure/B2497231.png)